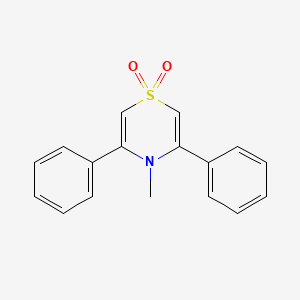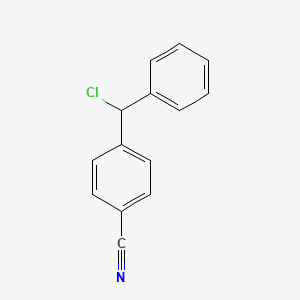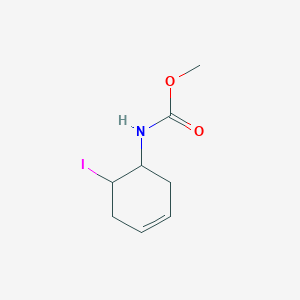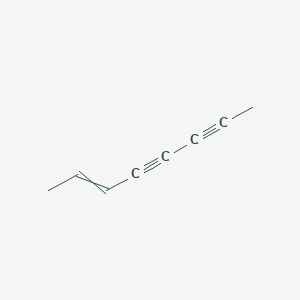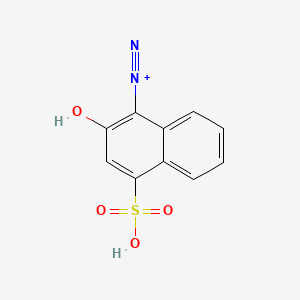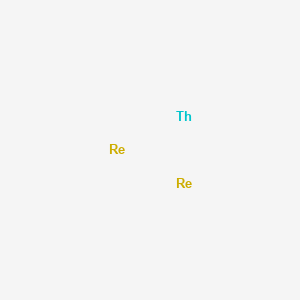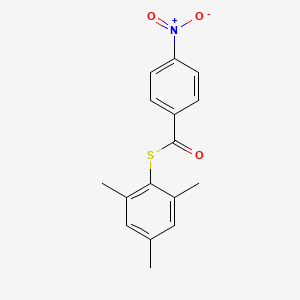
S-(2,4,6-trimethylphenyl) 4-nitrobenzenecarbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2,4,6-trimethylphenyl) 4-nitrobenzenecarbothioate: is an organic compound with the molecular formula C16H15NO3S It is a thioester derivative, characterized by the presence of a nitro group and a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,4,6-trimethylphenyl) 4-nitrobenzenecarbothioate typically involves the reaction of 2,4,6-trimethylphenyl thiol with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(2,4,6-trimethylphenyl) 4-nitrobenzenecarbothioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: 4-aminobenzenecarbothioate derivatives.
Substitution: Various substituted benzenecarbothioate derivatives.
Scientific Research Applications
Chemistry: S-(2,4,6-trimethylphenyl) 4-nitrobenzenecarbothioate is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme activities, particularly those involving thiol groups. It can also be used in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can also be used as a stabilizer or additive in various formulations.
Mechanism of Action
The mechanism of action of S-(2,4,6-trimethylphenyl) 4-nitrobenzenecarbothioate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiol group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparison with Similar Compounds
S-(2,4,6-trimethylphenyl) 4-aminobenzenecarbothioate: Similar structure but with an amino group instead of a nitro group.
S-(2,4,6-trimethylphenyl) 4-methylbenzenecarbothioate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness: S-(2,4,6-trimethylphenyl) 4-nitrobenzenecarbothioate is unique due to the presence of both a nitro group and a thiol group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
6632-13-9 |
|---|---|
Molecular Formula |
C16H15NO3S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
S-(2,4,6-trimethylphenyl) 4-nitrobenzenecarbothioate |
InChI |
InChI=1S/C16H15NO3S/c1-10-8-11(2)15(12(3)9-10)21-16(18)13-4-6-14(7-5-13)17(19)20/h4-9H,1-3H3 |
InChI Key |
GCIHWBKXTJXORH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)SC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


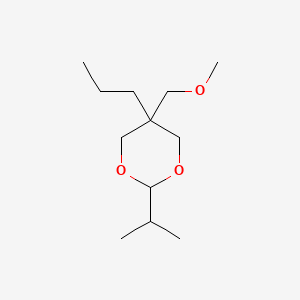
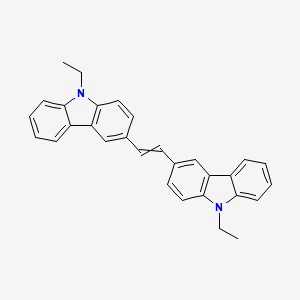


![[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14712315.png)
![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)
